molecular formula C22H21ClN4O3 B7746023 1-(7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE

1-(7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE

Cat. No.: B7746023
M. Wt: 424.9 g/mol
InChI Key: HIJNJUMUJMOUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of 1-(7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE involves several steps, typically starting with the preparation of the triazolopyrimidine core. One common method involves the cyclization of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . This method is efficient and yields the desired triazolopyrimidine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-{4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Properties

IUPAC Name

1-[7-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-13-20(14(2)28)21(27-22(26-13)24-12-25-27)16-6-9-18(19(10-16)29-3)30-11-15-4-7-17(23)8-5-15/h4-10,12,21H,11H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJNJUMUJMOUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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